The impurity is classified as a process-related impurity, which means it is formed during the chemical synthesis of Canagliflozin rather than being an inherent part of its molecular structure. The identification of such impurities is critical for regulatory compliance and quality assurance in pharmaceutical manufacturing. The sources of Canagliflozin Related Impurity 10 include various reaction intermediates and byproducts formed during the multi-step synthesis of Canagliflozin, particularly involving hydrolysis and acylation reactions .
The synthesis of Canagliflozin Related Impurity 10 typically involves several chemical transformations, including hydrolysis and acetylation steps. One notable method includes treating a precursor compound with alkaline lithium hydroxide to facilitate hydrolysis, followed by crystallization to isolate the desired impurity .
The synthesis process can be outlined as follows:
This method allows for efficient preparation and isolation of the impurity while maintaining high purity levels in the final product .
The molecular structure of Canagliflozin Related Impurity 10 can be represented by specific chemical formulas derived from its synthesis pathway. The structural elucidation is often performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). For example, one study identified the structure through detailed spectral analysis, confirming the presence of specific functional groups that characterize this impurity .
Canagliflozin Related Impurity 10 is formed through specific chemical reactions during the synthesis of Canagliflozin. Key reactions include:
These reactions are carefully monitored to minimize impurity formation, employing techniques such as high-performance liquid chromatography (HPLC) for real-time analysis .
Canagliflozin Related Impurity 10 serves several important roles in scientific research:
Impurity characterization is a critical quality determinant in pharmaceutical development, directly impacting drug safety and efficacy. Structurally complex molecules like canagliflozin (an SGLT2 inhibitor for type 2 diabetes) may generate process-related impurities or degradants during synthesis and storage. Canagliflozin Related Impurity 10 exemplifies such compounds, originating from incomplete reactions or stereochemical variations during manufacturing. Its presence—even at trace levels—can alter the active pharmaceutical ingredient's (API) physicochemical properties, stability, and bioavailability [2] [5]. Rigorous identification and quantification of such impurities are essential to mitigate batch failures, recalls, or clinical compromises, aligning with industry findings that impurities constitute the leading cause of FDA drug recalls [6].
Global regulatory frameworks enforce stringent controls on impurity thresholds. Key guidelines include:
Table 1: Key Regulatory Thresholds for Organic Impurities [3] [6] [8]
Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
≤ 2 g/day | 0.05% | 0.10% or 1.0 mg (lower) | 0.15% or 1.0 mg (lower) |
> 2 g/day | 0.03% | 0.05% | 0.05% |
As a specified impurity in canagliflozin manufacturing, Impurity 10 serves as a critical quality indicator. Its control is integral to ensuring batch consistency and regulatory compliance. Pharmacopeial standards like USP mandate its monitoring in canagliflozin API and formulations, requiring validated analytical methods for detection ≤0.10% [6] [9]. Proactive control strategies—such as optimized reaction conditions and purification steps—minimize its formation, thereby reducing risks to product quality and patient safety [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1